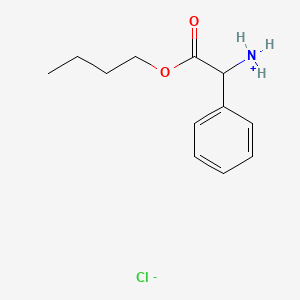
Glycine, 2-phenyl-, butyl ester, hydrochloride, D,L-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-butoxy-2-oxo-1-phenylethyl)azanium chloride is a chemical compound with a complex structure that includes both aromatic and aliphatic components. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-butoxy-2-oxo-1-phenylethyl)azanium chloride typically involves the reaction of 2-butoxy-2-oxo-1-phenylethylamine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
2-butoxy-2-oxo-1-phenylethylamine+HCl→(2-butoxy-2-oxo-1-phenylethyl)azanium chloride
Industrial Production Methods
In industrial settings, the production of (2-butoxy-2-oxo-1-phenylethyl)azanium chloride is scaled up using large reactors and automated systems to ensure consistency and purity. The reaction conditions are optimized to maximize yield and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
(2-butoxy-2-oxo-1-phenylethyl)azanium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The chloride ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives.
Scientific Research Applications
(2-butoxy-2-oxo-1-phenylethyl)azanium chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in studies involving cell signaling and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-butoxy-2-oxo-1-phenylethyl)azanium chloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (2-butoxy-2-oxo-1-phenylethyl)ammonium chloride
- (2-butoxy-2-oxo-1-phenylethyl)amine
- (2-butoxy-2-oxo-1-phenylethyl)azanium bromide
Uniqueness
(2-butoxy-2-oxo-1-phenylethyl)azanium chloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its chloride ion makes it particularly useful in substitution reactions, and its structure allows for diverse applications in various fields.
Properties
CAS No. |
51581-15-8 |
|---|---|
Molecular Formula |
C12H18ClNO2 |
Molecular Weight |
243.73 g/mol |
IUPAC Name |
(2-butoxy-2-oxo-1-phenylethyl)azanium;chloride |
InChI |
InChI=1S/C12H17NO2.ClH/c1-2-3-9-15-12(14)11(13)10-7-5-4-6-8-10;/h4-8,11H,2-3,9,13H2,1H3;1H |
InChI Key |
BFORSUNVUHAXQT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C(C1=CC=CC=C1)[NH3+].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















